3,26-Dihydroxycholest-5-ene-16,22-dione

Description

Overview of the Cholestane (B1235564) Core Structure in Natural Products and Steroid Chemistry

The cholestane core structure is a fundamental framework in steroid chemistry. It is a saturated tetracyclic hydrocarbon, meaning its structure consists of four fused rings, designated A, B, C, and D. researchgate.net This 27-carbon skeleton is classified as a saturated steroid and is biosynthetically derived from triterpenoids. wikipedia.org Cholestane serves as the parent compound for a vast array of sterols, which are steroids containing a hydroxyl group, with cholesterol being the most well-known example. ontosight.ai

The specific stereochemistry of the ring junctions in cholestane and its derivatives is crucial to their biological function. The fusion of the rings creates a relatively rigid structure that is a key feature of steroids. In natural products, the cholestane skeleton is the basis for essential molecules such as cholesterol, which is a vital component of animal cell membranes, influencing their fluidity and integrity. wikipedia.org Furthermore, cholestane and its derivatives found in geological sediments are used as biomarkers, providing insights into the history of life on Earth. wikipedia.org The degradation of cholesterol, for instance, leads to the formation of cholestane, which can be preserved in the rock record. wikipedia.org

Significance of Oxygenated Steroids and Their Biological Relevance

Oxygenated steroids are steroid derivatives that contain oxygen-bearing functional groups, such as hydroxyl (-OH) or ketone (=O) groups. These modifications to the basic steroid framework are not merely decorative; they are critical for the diverse and potent biological activities of these molecules. The specific type, position, and orientation of these oxygenated groups determine the molecule's function, allowing for a wide range of physiological effects from a common structural precursor. britannica.com

A prominent example of oxygenated steroids is the adrenal hormones, which are synthesized in the adrenal cortex from oxygenated progesterone (B1679170) derivatives. britannica.com These hormones are vital for survival and are broadly classified based on their biological roles:

Glucocorticoids , such as cortisol, play a central role in metabolism by promoting the storage of glycogen (B147801) in the liver and the breakdown of proteins. They are also critical in the body's response to stress. britannica.com

Mineralocorticoids , with aldosterone (B195564) being the most potent, regulate the balance of electrolytes and water by stimulating sodium retention. britannica.com

Contextualization of 3,26-Dihydroxycholest-5-ene-16,22-dione (Cryptogenin) within the Cholestane Derivative Class

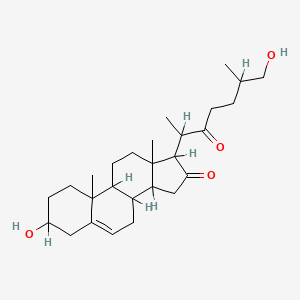

This compound, also known by the trivial name Cryptogenin, is a specific member of the cholestane derivative class. medkoo.comchemicalbook.com Its chemical structure is explicitly defined by its systematic name: it is built upon the cholestane framework, features a double bond between carbons 5 and 6 ("-5-ene"), hydroxyl groups at positions 3 and 26 ("3,26-Dihydroxy-"), and ketone groups at positions 16 and 22 ("-16,22-dione").

This compound is classified as a sapogenin, which is the non-sugar portion of a saponin. It has been reported to be derived from carp (B13450389) bile and has been utilized in the synthesis of C27-intermediates for bile acid biosynthesis. medkoo.com As an oxygenated cholestane derivative, Cryptogenin embodies the structural features discussed previously, possessing multiple oxygen-containing functional groups that are expected to define its chemical reactivity and potential biological roles.

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | 3β,26-Dihydroxycholest-5-ene-16,22-dione |

| Synonyms | Cryptogenin, Cryptogenine |

| CAS Number | 468-99-5 |

| Chemical Formula | C₂₇H₄₂O₄ |

| Molecular Weight | 430.63 g/mol |

| Exact Mass | 430.3083 Da |

Structure

3D Structure

Properties

CAS No. |

468-99-5 |

|---|---|

Molecular Formula |

C27H42O4 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-17-[(2S,6R)-7-hydroxy-6-methyl-3-oxoheptan-2-yl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C27H42O4/c1-16(15-28)5-8-23(30)17(2)25-24(31)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-22,25,28-29H,5,7-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,25+,26+,27+/m1/s1 |

InChI Key |

GDKGOXUWEBGZBY-WQTURIIHSA-N |

SMILES |

CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |

Isomeric SMILES |

C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO |

Canonical SMILES |

CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |

Appearance |

Solid powder |

melting_point |

196-199°C |

Other CAS No. |

64161-55-3 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kryptogenin; Cryptogenin; Cryptogenine |

Origin of Product |

United States |

Synthetic Approaches and Chemical Modifications of Cholestane Diones

Total and Semisynthesis Strategies for Cholestane (B1235564) Diones

The construction of complex steroidal molecules such as 3,26-Dihydroxycholest-5-ene-16,22-dione relies on both building the molecule from simpler precursors (total synthesis) and modifying naturally abundant steroids (semisynthesis).

Derivatization from Cholesterol and Related Steroidal Precursors

Cholesterol serves as a readily available and cost-effective starting material for the synthesis of a vast array of steroidal compounds due to its easily derivatized functional groups. nih.gov The cholestane scaffold is biosynthetically derived from such triterpenoids. wikipedia.org Semisynthetic routes leverage the existing tetracyclic core of cholesterol, introducing new functionalities through a series of chemical transformations.

The conversion of cholesterol to cholestane derivatives often begins with modifications to the hydroxyl group at C-3 and the double bond at C-5. For instance, the degradation of cholesterol to cholestane involves the loss of the hydroxyl functional group and the saturation of the C-5 double bond. wikipedia.org Synthetic strategies frequently employ oxidation reactions to introduce keto or additional hydroxyl groups. The oxidation of cholesterol with various dioxygen species can yield a range of products, including epoxides, diols, and ketones at different positions, which serve as key intermediates for more complex diones. utmb.edu For example, the biosynthetic pathway to bile acids involves a sequential 7α-hydroxylation of cholesterol, followed by oxidation at the C-3 position and a shift of the double bond, a process that synthetic chemists often aim to replicate. nih.gov

Historical achievements in steroid synthesis, such as the total synthesis of cholesterol by Robinson and Woodward, laid the groundwork for accessing complex cholestane structures from non-steroidal precursors. wikipedia.org These lengthy and complex routes, while monumental, underscore the efficiency of utilizing cholesterol and related natural steroids as starting points for derivatization.

Table 1: Key Reactions in the Derivatization of Cholesterol

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Intermediate | Reference |

|---|---|---|---|

| Oxidation | Dioxygen species, H₂O₂ | Epoxides, diols, hydroperoxides, ketones | utmb.edu |

| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 5α,6α-epoxide | nih.gov |

| Hydroxylation | Cholesterol 7α-hydroxylase (enzymatic) | 7α-hydroxy group | nih.gov |

| Saturation | Hydrogenation | Saturated cholestane scaffold | wikipedia.orgwikipedia.org |

Stereoselective Synthesis of Cholestane Dione (B5365651) Scaffolds

Achieving the correct stereochemistry is a formidable challenge in the synthesis of complex acyclic and polycyclic molecules like cholestane diones. nih.gov The natural form of cholesterol possesses eight stereocenters, and maintaining or selectively creating new ones is crucial for biological activity. wikipedia.orgwikipedia.org

Stereoselective synthesis aims to control the spatial arrangement of atoms during a chemical reaction. In the context of cholestane diones, this involves the controlled introduction of hydroxyl and keto groups at specific positions with the correct orientation (α or β). For instance, the synthesis of diastereomeric steroid building blocks often relies on reactions like the intramolecular Diels-Alder reaction to establish the core ring structure with defined stereochemistry. researchgate.net One-pot reactions that create multiple bonds and stereocenters in a single operation are becoming increasingly attractive as an efficient alternative to stepwise synthesis for constructing structurally complex scaffolds. nih.gov These methods offer precise control over the newly formed stereogenic centers, which is essential for producing a single, desired isomer of a complex molecule like this compound.

Synthesis of Analogs and Hybrid Compounds with Modified Functionality

To explore structure-activity relationships and enhance properties like solubility or bioactivity, chemists synthesize analogs of the parent cholestane dione. This involves introducing new chemical motifs, such as heterocyclic rings or sugar moieties, and performing targeted modifications.

Introduction of Heterocyclic Moieties onto Cholestane Scaffolds

The incorporation of heterocyclic rings into the steroidal framework can significantly alter the molecule's biological properties. A common strategy involves using steroidal epoxides as intermediates. For example, the epoxide ring of a cholesterol derivative can be opened by nitrogen nucleophiles to form new heterocyclic compounds fused to the steroid core. nih.gov

Another approach starts with a cholestane ketone, such as 5α-cholestan-3-one. This ketone can be reacted with various chemical reagents to construct a variety of steroidal heterocyclic derivatives. researchgate.net These modifications can introduce atoms like nitrogen, sulfur, and oxygen within new ring systems attached to the cholestane scaffold, leading to novel chemical entities with potentially enhanced biological activities. researchgate.netmdpi.com

Glycosylation of Cholestane Derivatives for Enhanced Solubility and Bioactivity

Glycosylation, the attachment of sugar moieties, is a key strategy for modifying the properties of natural products. In animal cells, cholesterol can be glycosylated to form β-D-glucopyranoside derivatives. bidmc.org This process can be mimicked synthetically to improve the aqueous solubility and bioavailability of cholestane derivatives.

Synthetic glycosylation involves activating a glycosyl donor (a sugar with a leaving group at the anomeric carbon) and reacting it with a hydroxyl group on the cholestane scaffold. mdpi.com For example, cholesterol-based neoglycoconjugates can be synthesized via copper-catalyzed "click chemistry" or through carbodiimide-mediated coupling reactions. nih.gov This modification can influence how the molecule interacts with biological systems, as glycosylation is known to affect the uptake of cholesterol-containing lipoproteins by macrophages. nih.gov

Targeted Oxygenation and Oxidation at Specific Positions (e.g., C-15, C-16, C-22, C-26)

The specific placement of oxygen-containing functional groups is critical to the identity and function of this compound. Achieving this targeted oxygenation requires selective chemical methods. Catalyst-driven C–H oxidation is an attractive strategy for introducing hydroxyl groups at specific, unactivated positions on the cholestane skeleton. nih.gov For example, ruthenium-based catalysts have been developed that show high selectivity for tertiary C–H bonds, allowing for the preparation of specific hydroxycholesterols by direct oxidation. nih.gov

Side-chain oxidation is particularly relevant for introducing functionality at positions like C-22 and C-26. A variety of side-chain oxidized sterols have been synthesized and identified as biologically active molecules. nih.gov These syntheses often involve multi-step sequences starting from cholesterol or other steroidal precursors, where the side chain is methodically altered to install the desired ketone or hydroxyl groups. The oxidation of cholesterol itself can lead to a variety of oxysterols, including those with hydroxylations on the ring system (e.g., at C-7) and on the side chain. utmb.edunih.gov

Table 2: Methods for Targeted Oxygenation of Cholestane Scaffolds

| Position(s) | Method | Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| C-14, C-17, C-20, C-25 | Catalytic C-H Oxidation | Ru(Bpga) complex | Hydroxylation at tertiary carbons | nih.gov |

| C-5, C-6, C-7 | Free-radical Oxidation | H₂O₂ / O₂ | Hydroperoxides, diols, ketones | utmb.edu |

| C-7 | Enzymatic Hydroxylation | Cholesterol 7α-hydroxylase | 7α-hydroxy group | nih.gov |

Chemoenzymatic Synthetic Pathways Involving Steroid-Modifying Enzymes

The targeted synthesis of complex cholestane diones, such as this compound, can be effectively achieved through chemoenzymatic pathways. These approaches leverage the high selectivity of steroid-modifying enzymes to introduce specific functional groups at positions that are challenging to access through traditional chemical synthesis. This section explores the application of key enzymes in the construction of the target molecule, starting from the readily available precursor, cholesterol.

The proposed chemoenzymatic pathway involves a series of enzymatic oxidation reactions to introduce hydroxyl and ketone functionalities at specific positions on the cholestane scaffold. The primary classes of enzymes utilized in these transformations are cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs).

A plausible chemoenzymatic route to this compound from cholesterol would involve the following key enzymatic steps:

C-26 Hydroxylation: The initial step involves the introduction of a hydroxyl group at the C-26 position of the cholesterol side chain. This reaction can be catalyzed by specific cytochrome P450 enzymes known for their ω-hydroxylase activity on sterol side chains. One such enzyme is CYP125, found in various bacteria, which has been shown to hydroxylate the terminal carbon of the cholesterol side chain nih.govmdpi.com. This enzymatic step yields 26-hydroxycholesterol.

C-16 Hydroxylation and C-22 Oxidation: Subsequent modifications of the sterol core and side chain are crucial for the synthesis of the target dione. A bifunctional cytochrome P450 enzyme, OsCYP90G11, isolated from Ornithogalum saundersiae, has demonstrated both C-16 hydroxylase and C-22 oxidase activities on the cholesterol skeleton. This enzyme can convert a cholesterol derivative to a 16-hydroxy-22-keto compound.

3β-Hydroxysteroid Dehydrogenase Activity: The native 3β-hydroxyl group of cholesterol is a key feature of the target molecule. 3β-Hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a crucial enzyme in steroidogenesis that catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ5 double bond to the Δ4 position wikipedia.org. While this enzyme is typically involved in the conversion to a 3-keto-Δ4 steroid, its action is fundamental in modifying the A-ring of the steroid. For the synthesis of the target compound, the preservation of the 3β-hydroxy group and the Δ5 double bond is essential, meaning this enzymatic step would be bypassed or a specific 3β-HSD that does not catalyze the isomerization would be required if the starting material were modified at this position.

The following table summarizes the key enzymes and their respective roles in the proposed chemoenzymatic synthesis of this compound.

| Enzyme Class | Specific Enzyme (Example) | Substrate | Product | Transformation |

| Cytochrome P450 | CYP125 | Cholesterol | 26-Hydroxycholesterol | C-26 Hydroxylation |

| Cytochrome P450 | OsCYP90G11 | 26-Hydroxycholesterol | 3β,26-Dihydroxycholest-5-ene-16-ol-22-one | C-16 Hydroxylation |

| Cytochrome P450 | OsCYP90G11 | 3β,26-Dihydroxycholest-5-ene-16-ol-22-one | This compound | C-16 Oxidation |

| Hydroxysteroid Dehydrogenase | 3β-HSD | Pregnenolone | Progesterone (B1679170) | 3β-ol to 3-keto oxidation and Δ5 to Δ4 isomerization (Illustrative of function) |

Detailed Research Findings:

Research into bacterial cytochrome P450 enzymes has identified CYP125 as a key player in cholesterol catabolism, initiating the degradation of the side chain through hydroxylation at the C-26 position nih.govmdpi.com. Studies on CYP125 from Rhodococcus jostii RHA1 have confirmed its essential role in the growth on cholesterol and its function as a steroid 26-monooxygenase nih.gov. This enzyme exhibits high substrate specificity for 3-hydroxysterols nih.gov.

The discovery of the multifunctional enzyme OsCYP90G11 in Ornithogalum saundersiae represents a significant advancement for the chemoenzymatic synthesis of complex steroids. This enzyme has been shown to catalyze two consecutive oxidation reactions on the cholesterol molecule, first acting as a C-16β hydroxylase and subsequently as a C-22 oxidase. This dual activity is particularly relevant for the synthesis of the target compound, as it introduces the desired functionalities at positions 16 and 22.

The 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) family of enzymes is well-characterized for its role in the biosynthesis of all classes of steroid hormones wikipedia.orgfrontiersin.org. These enzymes convert Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids wikipedia.org. While the goal in synthesizing this compound is to retain the 3β-hydroxy-Δ5-ene moiety, understanding the function of 3β-HSD is critical for manipulating steroid precursors and avoiding unwanted oxidations and isomerizations. The presence of two isozymes in humans, HSD3B1 and HSD3B2, with tissue-specific expression, highlights the diversity and specificity within this enzyme family wikipedia.orgfrontiersin.org.

The chemoenzymatic approach, by combining the specificity of enzymes like CYP125 and OsCYP90G11, offers a promising strategy for the efficient and targeted synthesis of this compound, a complex cholestane derivative with potential biological activities.

Biosynthesis and Metabolic Pathways of Cholestane Diones in Biological Systems Non Human

Precursor Pathways for the Cholestane (B1235564) Nucleus Formation from Triterpenoids and Cholesterol

The fundamental cholestane nucleus is derived from the cyclization of the triterpenoid (B12794562) squalene (B77637). In many marine invertebrates, the capacity for de novo sterol biosynthesis from squalene is limited or absent. researchgate.net Consequently, these organisms often rely on the acquisition of sterols from their diet, which may include algae and other marine life. researchgate.net Cholesterol is a common dietary sterol that serves as a primary precursor for the synthesis of a vast array of modified steroids. bohrium.com

The biosynthesis of the sterol backbone from squalene, where it occurs, follows a conserved pathway. Squalene is first epoxidized to 2,3-oxidosqualene, which is then cyclized to lanosterol (B1674476) in animals or cycloartenol (B190886) in photosynthetic organisms. nih.govacs.org A series of demethylation and isomerization reactions then convert these initial cyclic triterpenoids into cholesterol. acs.org Marine organisms have been shown to contain a remarkable diversity of sterols, suggesting a complex interplay of dietary uptake and subsequent modification. nih.gov

Many marine invertebrates, such as sponges and crustaceans, are known to modify dietary sterols to meet their specific physiological needs. researchgate.net This can involve dealkylation of phytosterols (B1254722) to produce cholesterol or further metabolism of cholesterol into a variety of other steroids. researchgate.net

Enzymatic Hydroxylation Mechanisms at C-3, C-26, and other Positions in Cholestane Derivatives

The introduction of hydroxyl groups at specific positions on the cholestane nucleus and its side chain is a critical step in the biosynthesis of 3,26-Dihydroxycholest-5-ene-16,22-dione. These hydroxylation reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

C-3 Hydroxylation: The 3β-hydroxyl group is a hallmark of most sterols and is typically present in the precursor molecule, cholesterol.

C-26 Hydroxylation: Hydroxylation at the C-26 position of the sterol side chain is a known metabolic pathway. In some organisms, this is a step towards the formation of bile acids or a mechanism for steroid inactivation and excretion. bohrium.com CYP enzymes are responsible for catalyzing this terminal hydroxylation. bohrium.com

Other Hydroxylations: The formation of the 16,22-dione would likely proceed through initial hydroxylation at the C-16 and C-22 positions. While direct evidence for these specific hydroxylations in the pathway to the target molecule is lacking, CYP enzymes are known to exhibit broad substrate specificity and can hydroxylate various positions on the steroid nucleus and side chain. nih.govresearchgate.net

Oxidative Transformation of Sterol Side Chains

The formation of the 16,22-dione functionality on the cholestane side chain is a key oxidative transformation. This process likely involves the oxidation of the hydroxyl groups introduced at C-16 and C-22. This two-step oxidation of an alcohol to a ketone is a common biochemical reaction often catalyzed by dehydrogenases.

The cleavage of the sterol side chain is a well-documented oxidative process, for instance, in the conversion of cholesterol to pregnenolone, which is catalyzed by the cholesterol side-chain cleavage enzyme (P450scc), a member of the cytochrome P450 superfamily. ergogenics.org This demonstrates the capability of CYP enzymes to catalyze complex oxidative reactions on the sterol side chain. ergogenics.org While not a cleavage, the formation of a dione (B5365651) involves significant oxidation. Microbial biotransformation of cholesterol has been shown to produce various oxidized forms, including diones, highlighting the existence of enzymatic machinery capable of such transformations in the broader biological context. nih.govresearchgate.net For example, a strain of Bacillus sp. has been reported to biotransform cholesterol into cholest-4-ene-3,6-dione. nih.gov

Interconversion Pathways of 3β-Hydroxy-5-ene and 3-Oxo-4-ene Steroids by Hydroxysteroid Dehydrogenases (HSD3B1/2/7)

The presence of the double bond at the C-5 position in this compound is a feature maintained from its cholesterol precursor. The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is responsible for the conversion of 3β-hydroxy-Δ5-steroids to 3-oxo-Δ4-steroids. wikipedia.orgnih.gov This enzyme is crucial in the biosynthesis of all classes of steroid hormones. wikipedia.orgnih.gov In the context of the target molecule's biosynthesis, the action of this enzyme would need to be bypassed or its substrate specificity such that it does not act on the cholest-5-ene (B1209259) precursor. The retention of the 3β-hydroxy-5-ene structure is a key feature of many bioactive marine sterols.

Cellular and Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in sterol biosynthesis and modification are typically membrane-bound proteins located in specific subcellular compartments.

Cytochrome P450 Enzymes: These enzymes are predominantly found in the endoplasmic reticulum (ER). nih.gov In marine invertebrates, high levels of P450s are often detected in hepatic-like organs and steroidogenic tissues. nih.govresearchgate.net

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is also primarily located in the endoplasmic reticulum and the inner mitochondrial membrane. nih.gov

The co-localization of these enzymes in the ER facilitates the sequential modification of the sterol molecule as it moves through the biosynthetic pathway.

Table 1: Key Enzymes in the Putative Biosynthetic Pathway and their Cellular Localization

| Enzyme Family | Specific Enzyme (Example) | Reaction Catalyzed | Subcellular Localization |

| Cytochrome P450 | P450scc | Side-chain cleavage/hydroxylation | Endoplasmic Reticulum, Mitochondria |

| Cytochrome P450 | CYP enzymes | C-26 hydroxylation, C-16/C-22 hydroxylation | Endoplasmic Reticulum |

| Dehydrogenases | Hydroxysteroid dehydrogenases | Oxidation of hydroxyl to keto groups | Endoplasmic Reticulum, Cytosol |

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | Conversion of 3β-hydroxy-Δ5 to 3-oxo-Δ4 | Endoplasmic Reticulum, Mitochondria |

Implications of Aberrant Sterol Metabolism in Model Systems

Sterols and their metabolites play crucial roles in the physiology of marine invertebrates, acting as structural components of membranes and as signaling molecules. researchgate.net Aberrant sterol metabolism can therefore have significant consequences.

Disruption of normal sterol metabolism in marine invertebrates can lead to a range of adverse effects, including developmental abnormalities, reproductive impairment, and altered immune function. mdpi.com For example, exposure to environmental contaminants that interfere with the function of enzymes like cytochrome P450s can disrupt the synthesis of essential steroid hormones, leading to endocrine disruption. researchgate.net

While the specific physiological role of this compound is not known, the presence of oxidized functionalities suggests it may have a signaling role. Dysregulation of its biosynthesis could potentially impact cellular processes that are regulated by oxidized sterols. For instance, some oxidized cholesterol derivatives are known to be cytotoxic, and their accumulation due to aberrant metabolism could be detrimental to the organism. researchgate.netnih.gov

Advanced Analytical and Quantification Methodologies for Cholestane Diones

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxysterol and Cholestane (B1235564) Dione (B5365651) Profiling

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone for the analysis of oxysterols and related compounds. nih.gov This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance sterols. researchgate.net The separation of these hydrophobic molecules is typically achieved using reversed-phase chromatography. researchgate.net However, the poor ionization efficiency of sterols in electrospray ionization (ESI), a common ionization source in LC-MS, necessitates derivatization to enhance their detection. Derivatization strategies are employed to introduce a readily ionizable group onto the sterol molecule, thereby significantly improving the signal intensity in the mass spectrometer.

Multi-stage fragmentation (MSn) is a powerful tool used in conjunction with LC-MS for the structural characterization of these compounds. researchgate.net By performing successive fragmentation of a precursor ion, detailed structural information can be obtained, which is crucial for the identification of novel or unexpected metabolites. researchgate.net

Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) for Enhanced Sensitivity and Specificity

Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) is a highly specific and sensitive method developed to overcome the challenges of analyzing sterols by ESI-MS. This technique specifically targets sterols with a 3β-hydroxy-5-ene or 3β-hydroxy-5α-hydrogen structure. The methodology involves a two-step process:

Enzymatic Oxidation : The 3β-hydroxyl group of the sterol is oxidized to a 3-oxo group by the enzyme cholesterol oxidase. This enzymatic step provides a high degree of specificity.

Derivatization : The newly formed 3-oxo group is then derivatized with a Girard hydrazine (B178648) reagent, such as Girard P (GP) or Girard T (GT). This reaction introduces a permanently charged quaternary ammonium (B1175870) group (a "charge-tag") onto the sterol molecule.

This charge-tag dramatically enhances the ionization efficiency in ESI-MS, leading to a significant increase in sensitivity, often by a factor of 100 to 1000. Furthermore, the GP-derivatized sterols exhibit a characteristic fragmentation pattern in tandem MS (MS/MS), typically a neutral loss of the pyridine (B92270) group, which can be used for specific detection in neutral loss or multiple reaction monitoring (MRM) scans. researchgate.net

| Parameter | Description | References |

| Target Moiety | 3β-hydroxy-5-ene or 3β-hydroxy-5α-hydrogen structure | |

| Enzyme | Cholesterol Oxidase | |

| Derivatizing Reagent | Girard P (GP) or Girard T (GT) hydrazine | |

| Benefit | Enhanced ionization efficiency and specificity | |

| Sensitivity Increase | 100-1000 fold | |

| Characteristic MS/MS | Neutral loss of the pyridine group from GP-derivatives | researchgate.net |

Isotope Dilution Mass Spectrometry for Absolute Quantification

For accurate and precise quantification of cholestane diones, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique relies on the use of stable isotope-labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

The internal standard is added to the sample at the beginning of the analytical procedure. Because the stable isotope-labeled standard has nearly identical physicochemical properties to the endogenous analyte, it experiences the same losses during sample preparation, extraction, and analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the added internal standard, a highly accurate and precise absolute quantification can be achieved. This approach corrects for variations in sample recovery and matrix effects, which can significantly impact the accuracy of other quantification methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the comprehensive analysis of sterols. It is widely used for the separation, identification, and quantification of a broad range of sterol structures. Prior to GC-MS analysis, sterols are typically derivatized to increase their volatility and thermal stability. A common derivatization method is silylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

Electron impact (EI) is the most common ionization method used in GC-MS for sterol analysis. EI at 70 eV typically produces a molecular ion as well as a series of characteristic fragment ions that provide a unique "fingerprint" for each compound, aiding in its identification. For complex samples, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only a few specific ions characteristic of the target analytes.

| Technique | Derivatization | Ionization | Key Advantages | References |

| GC-MS | Silylation (e.g., TMS ethers) | Electron Impact (EI) | High separation efficiency, characteristic fragmentation patterns for identification |

Development of Targeted Analytical Assays for 3,26-Dihydroxycholest-5-ene-16,22-dione in Biological Matrices

While general methodologies for the analysis of oxysterols are well-developed, the development of a specific, targeted analytical assay for this compound in biological matrices would follow established principles of quantitative bioanalysis. Such an assay, likely based on LC-MS/MS, would require several key components:

Synthesis of an authentic standard: A pure standard of this compound is necessary for method development, optimization of MS parameters, and generation of a calibration curve.

Synthesis of a stable isotope-labeled internal standard: For absolute quantification using isotope dilution, a deuterated or ¹³C-labeled analog of the target compound would be synthesized.

Optimization of sample preparation: This would involve developing an efficient extraction protocol to isolate the analyte from complex biological matrices like plasma or tissue homogenates, while minimizing matrix effects. Solid-phase extraction (SPE) is a common technique used for this purpose.

LC-MS/MS method development: This includes the optimization of chromatographic conditions to achieve separation from isomeric and isobaric interferences, as well as the optimization of MS parameters (e.g., precursor and product ions for MRM, collision energy) to maximize sensitivity and selectivity.

Method validation: The assay would be rigorously validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Given the structural features of this compound (a 3β-hydroxy-5-ene moiety), the EADSA technique could potentially be adapted for its analysis, which would significantly enhance the sensitivity of detection.

Application of Predicted Collision Cross Section (CCS) in Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) is an emerging analytical technique that adds another dimension of separation to traditional LC-MS analysis. In IM-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. The time it takes for an ion to traverse the drift tube is related to its rotationally averaged collision cross section (CCS), which is a unique physicochemical property of the ion.

The ability to measure CCS provides a powerful tool for the differentiation of isomeric compounds, which can be challenging to separate by chromatography alone. Sterols and their metabolites often exist as numerous isomers with very similar structures, making their unambiguous identification difficult. By providing an additional data point (the CCS value) alongside retention time and mass-to-charge ratio, IM-MS can significantly increase the confidence in compound identification.

In recent years, machine learning algorithms have been used to develop models that can predict the CCS values of lipids and other small molecules with high precision. These predicted CCS databases can be used to tentatively identify compounds in the absence of authentic standards, thereby facilitating the characterization of complex lipidomes. The application of predicted CCS values in IM-MS workflows is expected to play an increasingly important role in the analysis of cholestane diones and their isomers.

| Technique | Measured Parameter | Application | Advantage | References |

| Ion Mobility-Mass Spectrometry (IM-MS) | Collision Cross Section (CCS) | Isomer differentiation | Provides an additional dimension of separation based on ion shape and size, increasing confidence in identification |

No Scientific Data Available for this compound's Biological Activities

Following a comprehensive search of available scientific literature, no research data was found regarding the biological activities and cellular mechanisms of the chemical compound this compound.

Specifically, there is no published information detailing the neurobiological, immunomodulatory, or anti-inflammatory effects of this particular cholestane dione within in vitro or non-human in vivo models. The requested article focusing on its protective effects against neuronal injury, modulation of neurotransmitter receptors, attenuation of reactive oxygen species, suppression of inflammatory mediators, and interactions with cellular immune responses cannot be generated due to the absence of scientific evidence.

Searches for studies on the compound's effects on:

Glutamate excitotoxicity in primary neuronal cell cultures

Modulation of NMDA receptors

Reduction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)

Suppression of LPS-induced inflammatory mediators in macrophage cell lines

Interactions with cellular immune responses

did not yield any relevant results. Therefore, the creation of an accurate and informative article based on the provided outline is not possible at this time.

Biological Activities and Cellular Mechanisms of Cholestane Diones in Vitro and Non Human in Vivo Models

Antimicrobial Properties

The antimicrobial potential of cholestane (B1235564) derivatives has been an area of active investigation. Studies have explored their efficacy against both bacterial and fungal pathogens.

Antibacterial Activity against Pathogenic Strains (e.g., MRSA)

There is currently no specific scientific data available detailing the antibacterial activity of 3,26-Dihydroxycholest-5-ene-16,22-dione against pathogenic strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Activity

Similarly, specific research on the antifungal properties of this compound has not been identified in publicly accessible scientific literature.

Antitumor and Cytotoxic Activities

The cytotoxic effects of various cholestane derivatives against cancer cell lines have been documented, highlighting their potential as templates for the development of new anticancer agents.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., KB, PC-3, LNCaP, HL-60)

Specific data on the in vitro cytotoxicity of this compound against KB, PC-3, LNCaP, and HL-60 cancer cell lines are not available in the reviewed scientific literature. However, studies on other cholestane derivatives have demonstrated cytotoxic activity against various cancer cell lines. For instance, Cholestane-3β, 5α, 6β-triol has been shown to suppress the proliferation of LNCaP and PC-3 human prostate cancer cells. nih.govresearchgate.net

Table 1: Representative Cytotoxic Activities of Cholestane Derivatives Against Various Cancer Cell Lines (Note: This table includes data for related compounds, not this compound, due to a lack of specific data.)

| Compound | Cell Line | Activity |

| Cholestane-3β, 5α, 6β-triol | LNCaP | Suppression of proliferation nih.govresearchgate.net |

| Cholestane-3β, 5α, 6β-triol | PC-3 | Suppression of proliferation nih.govresearchgate.net |

This table is for illustrative purposes to show the types of activities observed in similar compounds and does not represent data for this compound.

Inhibition of Cell Proliferation

There is no specific information available regarding the inhibition of cell proliferation by this compound. Research on related compounds, such as Cholestane-3β, 5α, 6β-triol, has indicated a dose-dependent suppression of proliferation in prostate cancer cells. nih.gov This inhibition is often associated with the induction of cell cycle arrest. researchgate.net

Modulation of Protein Tyrosine Kinase Activity

The effect of this compound on protein tyrosine kinase activity has not been reported in the available scientific literature. Protein tyrosine kinases are crucial enzymes that regulate numerous cellular processes, and their modulation is a key target in cancer therapy. nih.gov While other classes of natural and synthetic compounds have been shown to inhibit protein tyrosine kinases, data for cholestane diones in this context is lacking. nih.gov

Regulatory Roles in Lipid Metabolism and Gene Expression

Extensive literature searches did not yield specific information on the direct regulatory roles of this compound in lipid metabolism and gene expression. However, the broader class of oxysterols, to which this compound belongs, is known to have significant effects on these pathways. The following sections outline the established roles of related sterols, providing a contextual framework.

Influence on Sterol Regulatory Element-Binding Proteins (SREBPs) and Cholesterol Homeostasis

While direct evidence for this compound is lacking, other side-chain hydroxylated 3β-hydroxysterols are recognized as ligands for the Insulin Induced Gene (INSIG) protein. This interaction is crucial in the regulation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2) processing, a key transcription factor in cholesterol biosynthesis. For instance, 22R-hydroxycholesterol and 20S-hydroxycholesterol are known to regulate SREBP-2 processing, presumably through their binding to INSIG. This regulatory mechanism is a cornerstone of cholesterol homeostasis, ensuring cellular cholesterol levels are tightly controlled.

Transcriptional Effects on Lipid Biosynthesis Genes

The transcriptional regulation of lipid biosynthesis is a complex process orchestrated by various factors, including SREBPs. SREBPs activate the expression of more than 30 genes involved in the synthesis of cholesterol, fatty acids, triglycerides, and phospholipids. While the specific transcriptional effects of this compound remain uncharacterized, the general mechanism for related oxysterols involves the modulation of SREBP activity, which in turn alters the expression of a suite of genes critical for lipid metabolism.

Ligand Activity for Nuclear Receptors (e.g., Liver X Receptors (LXR), Pregnane X Receptor (PXR))

Several oxysterols function as ligands for nuclear receptors, which are key transcriptional regulators of lipid metabolism. Liver X Receptors (LXRα and LXRβ) are activated by certain oxysterols, such as 20S-hydroxycholesterol, 22R-hydroxycholesterol, and 20R,22R-dihydroxycholesterol. nih.gov LXR activation plays a pivotal role in cholesterol efflux, transport, and catabolism.

The Pregnane X Receptor (PXR) is another nuclear receptor that can be activated by a range of endogenous and xenobiotic compounds, including some steroids. PXR is known to transcriptionally activate cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of a wide variety of substrates. While there is no direct evidence of this compound acting as a PXR ligand, the structural similarities to other pregnane-type steroids suggest this as a possibility that warrants further investigation.

Table of Research Findings on Related Compounds:

| Compound | Biological Activity | Receptor/Protein Target |

| 22R-hydroxycholesterol | Regulates SREBP-2 processing; LXR ligand | INSIG, LXR |

| 20S-hydroxycholesterol | Regulates SREBP-2 processing; LXR ligand | INSIG, LXR |

| 20R,22R-dihydroxycholesterol | LXR ligand | LXR |

Structure Activity Relationship Sar Studies and Molecular Modeling of Cholestane Diones

Elucidation of Key Structural Motifs and Functional Groups Critical for Specific Biological Activities

The specific arrangement of functional groups on the cholestane (B1235564) skeleton is a primary determinant of its biological function. nih.gov For 3,26-Dihydroxycholest-5-ene-16,22-dione, several key features are of particular interest:

Hydroxyl Groups (-OH) at C-3 and C-26: The hydroxyl group at the C-3 position is a common feature in many biologically active steroids, including cholesterol, and is crucial for interactions within cell membranes. mdpi.com The additional hydroxyl group at C-26 on the side chain introduces polarity, which can significantly influence how the molecule is metabolized and how it interacts with specific receptor binding pockets. The introduction of heteroatoms like oxygen can alter the biological activity of the cholestane skeleton. mdpi.com

Dione (B5365651) Functionality (C=O) at C-16 and C-22: The presence of two ketone groups, particularly on the D-ring and the side chain, creates potential sites for hydrogen bonding. These electrophilic centers can interact with nucleophilic residues in enzyme active sites or receptors, potentially contributing to inhibitory activities.

The combination of these motifs suggests a molecule with the potential for diverse biological activities, such as anti-inflammatory, anti-tumor, or anti-angiogenic effects, which have been observed in other cholestane derivatives. nih.govrsc.org

Below is an interactive table summarizing the structural features and their potential biological relevance.

| Structural Feature | Position(s) | Potential Biological Significance |

| Hydroxyl Group | C-3 | Anchoring within cell membranes; receptor interaction. |

| Hydroxyl Group | C-26 | Increased polarity; specific interactions in binding pockets; influences metabolism. |

| Ketone Group | C-16 | Hydrogen bond acceptor; potential for enzyme inhibition. |

| Ketone Group | C-22 | Hydrogen bond acceptor; interaction with receptor sites. |

| Alkene Group | C-5 | Confers rigidity to the B-ring; influences molecular shape and membrane interaction. |

Impact of Stereochemistry and Conformational Features on Bioactivity

The precise three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of the cholestane scaffold are critical for biological activity.

Conformational flexibility is particularly important for the cholestane side chain. Studies have shown that the C-17 side chain can adopt several principal conformations. nih.gov The specific conformation adopted by the side chain of this compound, influenced by the ketone at C-22 and the hydroxyl group at C-26, would be crucial in determining how it fits into a receptor's binding site. The unsaturated B-ring also provides an element of flexibility, typically adopting a half-chair conformation. nih.gov This inherent flexibility might allow the molecule to adapt its shape to fit different biological targets. nih.gov

Computational Chemistry and Molecular Docking Analysis

Computational methods provide powerful tools to predict and analyze the behavior of molecules like this compound at an atomic level.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as our cholestane dione, binds to a macromolecular target, typically a protein or enzyme. mdpi.comuoa.gr This method explores the possible binding poses of the ligand within the receptor's active site and estimates the binding affinity using scoring functions. uoa.grnih.gov

For this compound, a docking study would likely show that the hydroxyl groups at C-3 and C-26 form key hydrogen bonds with polar amino acid residues (e.g., serine, threonine, tyrosine) in the binding pocket. The ketone groups at C-16 and C-22 would also act as hydrogen bond acceptors. The rigid steroid core would likely engage in hydrophobic and van der Waals interactions with nonpolar residues of the receptor. Such studies are essential in the rational design of new drugs and for optimizing lead compounds. nih.gov

Computational methods like molecular mechanics and density functional theory (DFT) are used to perform conformational analysis, identifying the most stable, low-energy shapes of a molecule. nih.gov For the cholestane scaffold, these calculations can map the potential energy surface as a function of bond rotations, particularly in the flexible side chain. nih.gov

Analysis of the cholestane 17-side chain has revealed four principal conformations. nih.gov Computational studies can determine the relative energies of these conformers for this compound, predicting the most likely shape the molecule will adopt in a biological environment. This information is critical, as only specific conformers may be able to bind effectively to a biological target. nih.gov

Quantum chemical calculations offer deep insights into the electronic structure and chemical reactivity of a molecule. rsc.org One of the most common analyses involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: This orbital represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comaimspress.com

A small HOMO-LUMO gap suggests the molecule is more reactive and polarizable. nih.govresearchgate.net

For this compound, the HOMO is likely distributed around the electron-rich regions, such as the C=C double bond and the oxygen atoms of the hydroxyl groups. mdpi.com The LUMO would be concentrated on the electron-deficient carbonyl carbons of the dione groups. mdpi.com The calculated HOMO-LUMO gap would provide a quantitative measure of its potential reactivity, which is a key factor in its biological activity and potential toxicity. rsc.orgresearchgate.net

The following table shows hypothetical values to illustrate the concept of HOMO-LUMO analysis.

| Parameter | Description | Illustrative Value (eV) | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Represents electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 | Represents electron-accepting ability. |

| ΔE (Gap) | ELUMO - EHOMO | 4.7 | A moderate gap suggests a balance of stability and reactivity, indicative of potential biological activity. researchgate.net |

Q & A

Q. What spectroscopic techniques are critical for confirming the stereochemistry of 3,26-dihydroxycholest-5-ene-16,22-dione and its derivatives?

To resolve stereochemical ambiguities (e.g., distinguishing 25S vs. 25R epimers), nuclear magnetic resonance (NMR) spectroscopy is essential. Key 2D-NMR experiments include:

- NOESY/ROESY : Identifies spatial proximity of protons to determine axial/equatorial substituents and ring conformations .

- -NMR DEPT : Assigns carbon types (CH, CH, CH, quaternary) in the steroidal backbone .

- HMBC : Correlates protons with carbons across multiple bonds, critical for assigning carbonyl groups (e.g., C-16 and C-22 ketones) .

Mass spectrometry (MS) complements NMR by confirming molecular weight and fragmentation patterns, particularly for acetylated derivatives (e.g., 3-acetate) .

Q. How can mass spectral databases aid in the identification of this compound derivatives?

Public databases like the EPA/NIH Mass Spectral Database provide reference fragmentation patterns for steroidal compounds. For example:

- Molecular ion peaks : CHO derivatives show [M+H] at m/z 430, while acetylated forms (e.g., 3,26-diacetate) exhibit peaks at m/z 514 .

- Key fragments : Loss of acetyl groups (-60 Da) or ketone-related cleavages (e.g., C-16/C-22) help confirm substitution patterns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biosynthetic pathway proposals for this compound derivatives?

When pathway intermediates conflict with predicted models (e.g., unexpected C-23 metabolites), integrate:

- Gene knockout studies : Disrupt candidate genes (e.g., fadA5 in Mycobacterium) to identify blocked steps and accumulate intermediates .

- Isotopic labeling : Track -labeled precursors (e.g., cholesterol) using LC-MS/MS to map metabolic flux .

- Comparative metabolomics : Profile wild-type vs. mutant strains to detect pathway shifts .

Q. How can glycosylation patterns in this compound conjugates be systematically characterized?

For glycosides (e.g., 3-O-β-D-glucopyranosyl derivatives):

- Acid hydrolysis : Cleave glycosidic bonds to release sugars, followed by GC analysis of acetylated derivatives to identify monosaccharide types (e.g., D-glucose vs. L-rhamnose) .

- HMBC correlations : Link anomeric protons (δ~4.8–5.3 ppm) to aglycone carbons (e.g., C-3) and adjacent sugar residues .

- Optical rotation : Confirm sugar configurations (e.g., β-D-galactose: [α] +29.0°) .

Q. What synthetic challenges arise in regioselective functionalization of this compound?

Key issues include:

- Protecting group strategies : Selective acetylation of C-3 vs. C-26 hydroxyls requires temporary protection (e.g., tert-butyldimethylsilyl ethers) to avoid cross-reactivity .

- Stereochemical control : Epimerization at C-25 during glycosylation necessitates low-temperature conditions and chiral catalysts .

Q. How can microbial transformation studies optimize the production of this compound analogs?

Design experiments with:

- Bacterial strains : Use cholesterol-metabolizing probiotics (e.g., Enterococcus faecium) to generate intermediates like 3α,26-dihydroxy-16,22-dione .

- Time-course GC-MS : Monitor metabolite shifts (e.g., cholestane-diol formation at 8–24 hours) to identify optimal harvest windows .

Data Analysis & Validation

Q. How are conflicting spectral data reconciled during structural elucidation?

Q. What computational tools aid in predicting the bioactivity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.